molecular formula C15H13BrO3 B1292339 4-Bromo-3',5'-dimethoxybenzophenone CAS No. 951892-10-7

4-Bromo-3',5'-dimethoxybenzophenone

Cat. No. B1292339
CAS RN: 951892-10-7
M. Wt: 321.16 g/mol
InChI Key: VSQFZACRBGACFS-UHFFFAOYSA-N
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Description

4-Bromo-3',5'-dimethoxybenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of a bromine atom and methoxy groups on its aromatic rings. This compound is of interest due to its potential applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of aromatic aldehydes with aminophenols, as seen in the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde . These monomers can then be polymerized through oxidative polycondensation reactions in an aqueous alkaline medium to produce polyphenol derivatives . Another synthesis approach involves the reaction of bromosalicylaldehyde with amines, leading to the formation of bromophenol derivatives . Additionally, the synthesis of a green light-emitting monomer was achieved by a Horner-Wittig-Emmons reaction starting from 2,5-dimethoxy-4-bromophenyl aldehyde .

Molecular Structure Analysis

The molecular structure of 4-bromobenzophenone polymorphs has been studied using single-crystal and powder X-ray diffractometry . The analysis revealed two polymorphs with different crystal structures and physical properties, such as melting points and X-ray densities. The presence of weak hydrogen bonds of the C-H...pi type contributes to the stabilization of the molecular structure .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be complex, as demonstrated by the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which resulted in both expected and unexpected substitution products . These reactions highlight the potential for brominated compounds to undergo nucleophilic aromatic substitution with rearrangement.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4-bromobenzaldehyde have been characterized using various techniques, including solubility tests, FT-IR, NMR, TG-DTA, DSC, and SEC . The electrochemical and optical properties were determined through cyclic voltammetry and UV-Vis measurements, respectively, and the photoluminescence properties were assessed using fluorescence analyses . The solid-state electrical conductivities of the polymer films were measured, and the influence of electron-donating groups on the electrochemical and thermal properties was discussed .

Scientific Research Applications

Organic Synthesis and Chemical Stability

The meta-halogenated phenols, like "4-Bromo-3',5'-dimethoxybenzophenone," are known for their chemical and thermal stability. A novel compound incorporating the stable meta-bromo-phenol moiety into epoxy resins has shown exceptional hydrolytic and thermal stability. This stability is advantageous for electronic encapsulation applications, providing extended device reliability while offering fire retardancy properties (Wang & Mendoza, 1991).

Antioxidant and Anticancer Activities

Bromophenol derivatives, including those related to "4-Bromo-3',5'-dimethoxybenzophenone," have been studied for their potential in drug development due to their biological activities. These compounds exhibit significant antioxidant and anticancer activities, making them potential candidates for further investigation in the pharmaceutical field. The derivatives have shown to ameliorate oxidative damage and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Dong et al., 2022).

Safety and Hazards

4-Bromo-3’,5’-dimethoxybenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQFZACRBGACFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3',5'-dimethoxybenzophenone

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